6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide
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Description
6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, which includes a thienopyrimidine core and various functional groups, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amidine.
Introduction of the 3,4-Dimethylphenyl Group: This step involves the reaction of the thienopyrimidine core with 3,4-dimethylphenylamine under appropriate conditions to form the corresponding amine derivative.
Biological Activity
The compound 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H32N4O3S, with a molecular weight of approximately 444.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a hexanamide side chain and a dimethylphenyl group. This unique architecture may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism typically involves the inhibition of key signaling pathways such as MAPK and NF-κB which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research on related compounds has demonstrated their ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This activity is often mediated through the inhibition of NF-κB signaling pathways, leading to reduced inflammation in conditions like arthritis and psoriasis .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
- Modulation of Apoptotic Pathways : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, these compounds can promote cancer cell death.
- Anti-inflammatory Pathways : Inhibition of NF-κB and MAPK pathways reduces the expression of inflammatory mediators.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the effects of thieno[3,2-d]pyrimidine derivatives on breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that further exploration into these derivatives could lead to novel anticancer therapies . -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory effects of related thieno derivatives in a mouse model of psoriasis. Treatment with these compounds resulted in decreased skin thickness and lower levels of infiltrating immune cells compared to controls. This suggests a promising avenue for therapeutic development in inflammatory skin diseases .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C25H32N4O3S |
Molecular Weight | 444.6 g/mol |
Anticancer Activity | Induces apoptosis |
Anti-inflammatory Activity | Reduces IL-6 and TNF-α |
Key Mechanisms | Inhibits CDKs; Modulates NF-κB |
Properties
Molecular Formula |
C30H34N4O4S |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
6-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C30H34N4O4S/c1-20-8-11-23(12-9-20)18-31-26(35)7-5-4-6-15-33-29(37)28-25(14-16-39-28)34(30(33)38)19-27(36)32-24-13-10-21(2)22(3)17-24/h8-14,16-17H,4-7,15,18-19H2,1-3H3,(H,31,35)(H,32,36) |
InChI Key |
BRDUQFJHBDYBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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